2-Isopropoxyphenol
2-Isopropoxyphenol
2-Isopropoxyphenol is a metabolite of propoxur.
2-Isopropoxyphenol, also known as phenol, 2-isopropoxy, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. 2-Isopropoxyphenol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Isopropoxyphenol can be converted into propoxur.
2-isopropoxyphenol is a member of phenols and an aromatic ether.
2-Isopropoxyphenol, also known as phenol, 2-isopropoxy, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. 2-Isopropoxyphenol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Isopropoxyphenol can be converted into propoxur.
2-isopropoxyphenol is a member of phenols and an aromatic ether.
Brand Name:
Vulcanchem
CAS No.:
4812-20-8
VCID:
VC20863693
InChI:
InChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3
SMILES:
CC(C)OC1=CC=CC=C1O
Molecular Formula:
C9H12O2
Molecular Weight:
152.19 g/mol
2-Isopropoxyphenol
CAS No.: 4812-20-8
Cat. No.: VC20863693
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Isopropoxyphenol is a metabolite of propoxur. 2-Isopropoxyphenol, also known as phenol, 2-isopropoxy, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. 2-Isopropoxyphenol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Isopropoxyphenol can be converted into propoxur. 2-isopropoxyphenol is a member of phenols and an aromatic ether. |
|---|---|
| CAS No. | 4812-20-8 |
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 2-propan-2-yloxyphenol |
| Standard InChI | InChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3 |
| Standard InChI Key | ZNCUUYCDKVNVJH-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=CC=C1O |
| Canonical SMILES | CC(C)OC1=CC=CC=C1O |
| Boiling Point | 100-102°C |
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